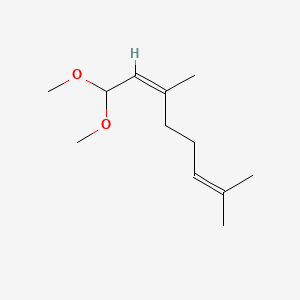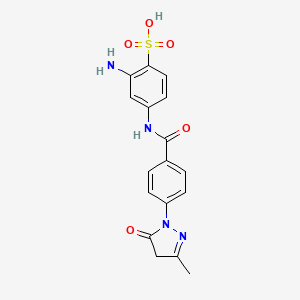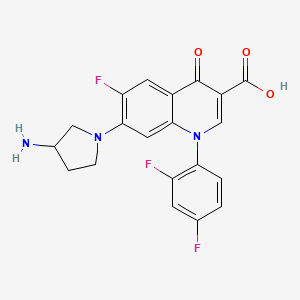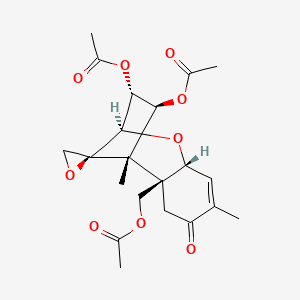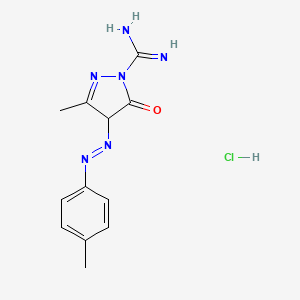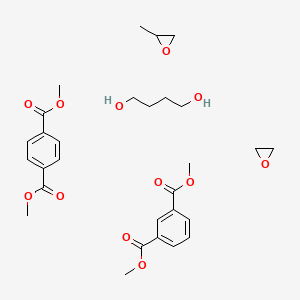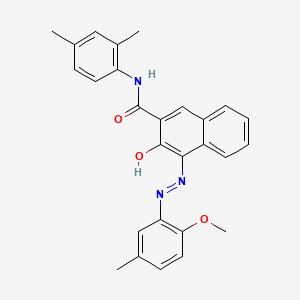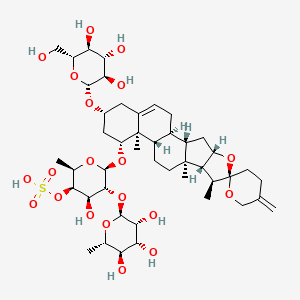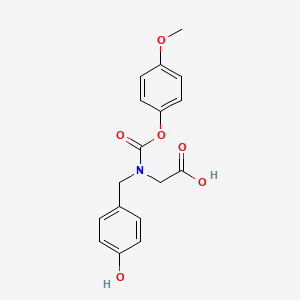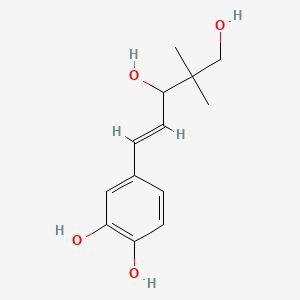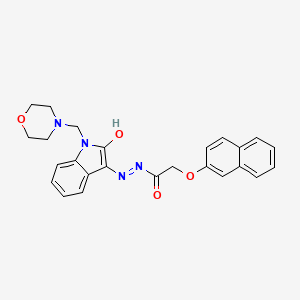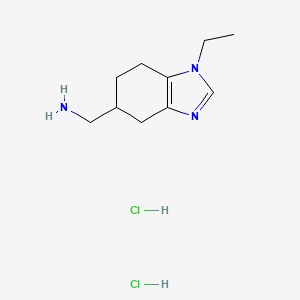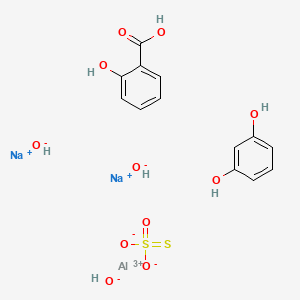
Jaikal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Jaikal would likely involve large-scale synthesis using the same components. The process would require precise control of reaction conditions, including temperature, pressure, and pH, to ensure the consistent quality and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Jaikal can undergo various types of chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can replace one or more components of this compound with other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions would vary based on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while substitution reactions could yield new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Jaikal can be used as a reagent or intermediate in organic synthesis, contributing to the development of new compounds and materials.
Biology: The compound may have biological activity, making it useful in studies related to biochemistry and molecular biology.
Medicine: this compound’s unique chemical properties could be explored for potential therapeutic applications, such as drug development.
Industry: The compound may find use in industrial processes, including the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Jaikal involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways are not well-documented, but the compound’s components suggest potential interactions with enzymes, receptors, and other biomolecules. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects.
Vergleich Mit ähnlichen Verbindungen
Jaikal can be compared with other similar compounds, such as:
Salicylic acid: Similar to benzoic acid, 2-hydroxy-, salicylic acid is known for its use in pharmaceuticals and cosmetics.
Catechol: Similar to 1,3-benzenediol, catechol is used in various chemical and industrial applications.
Sodium thiosulfate: Similar to thiosulfuric acid disodium salt, sodium thiosulfate is used in medical and industrial applications.
Eigenschaften
CAS-Nummer |
77828-67-2 |
|---|---|
Molekularformel |
C13H15AlNa2O11S2 |
Molekulargewicht |
484.3 g/mol |
IUPAC-Name |
aluminum;disodium;benzene-1,3-diol;dioxido-oxo-sulfanylidene-λ6-sulfane;2-hydroxybenzoic acid;trihydroxide |
InChI |
InChI=1S/C7H6O3.C6H6O2.Al.2Na.H2O3S2.3H2O/c8-6-4-2-1-3-5(6)7(9)10;7-5-2-1-3-6(8)4-5;;;;1-5(2,3)4;;;/h1-4,8H,(H,9,10);1-4,7-8H;;;;(H2,1,2,3,4);3*1H2/q;;+3;2*+1;;;;/p-5 |
InChI-Schlüssel |
NKZHWDZSYBVEMV-UHFFFAOYSA-I |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)O.C1=CC(=CC(=C1)O)O.[OH-].[OH-].[OH-].[O-]S(=O)(=S)[O-].[Na+].[Na+].[Al+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


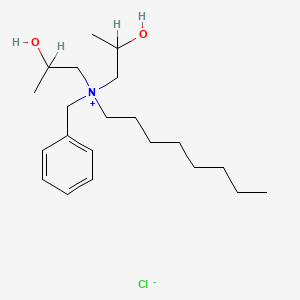
![1-Methyl-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene](/img/structure/B12774245.png)
